Phen-2,4,6-d3-ol

Catalog No.
S802662
CAS No.
7329-50-2
M.F
C6H6O
M. Wt
97.13 g/mol
Availability
In Stock
* This item is exclusively intended for research purposes and is not designed for human therapeutic applications or veterinary use.
Phen-2,4,6-d3-ol

CAS Number

7329-50-2

Product Name

Phen-2,4,6-d3-ol

IUPAC Name

2,4,6-trideuteriophenol

Molecular Formula

C6H6O

Molecular Weight

97.13 g/mol

InChI

InChI=1S/C6H6O/c7-6-4-2-1-3-5-6/h1-5,7H/i1D,4D,5D

InChI Key

ISWSIDIOOBJBQZ-NHPOFCFZSA-N

SMILES

C1=CC=C(C=C1)O

Synonyms

Benzenol-d3; Hydroxybenzene-d3;

Canonical SMILES

C1=CC=C(C=C1)O

Isomeric SMILES

[2H]C1=CC(=C(C(=C1)[2H])O)[2H]
  • The compound may be relatively new or under development, and research findings might not yet be widely published.
  • The research might be proprietary and not publicly disclosed.
  • The specific applications might be niche or not well-studied yet.

Deuterium is a stable isotope of hydrogen, meaning it has one neutron in its nucleus compared to hydrogen's zero neutrons. Deuterium-labeled compounds, like Phen-2,4,6-d3-ol, are often used in scientific research for various purposes, including:

  • Studying metabolic pathways: By replacing hydrogen atoms with deuterium, scientists can track the movement and transformation of the compound within a system, such as an organism or a cell. This can help them understand the compound's metabolism and potential biological effects.
  • Investigating protein-ligand interactions: Deuterium-labeled compounds can be used to study how they interact with proteins. This information can be valuable in drug discovery and development, as it can help researchers understand how potential drugs bind to their targets.
  • NMR spectroscopy: Deuterium labeling can simplify the interpretation of nuclear magnetic resonance (NMR) spectra, a powerful technique used to determine the structure and dynamics of molecules.

While the specific applications of Phen-2,4,6-d3-ol remain unclear, it is possible that it is being used in similar ways, potentially in the fields of:

  • Metabolism research: To understand how the compound is processed by organisms or cells.
  • Drug discovery and development: To investigate its potential therapeutic effects or interactions with other molecules.
  • Chemical biology: To study its role in various biological processes.

Phen-2,4,6-d3-ol, also known as deuterated phenol, is a deuterated isotopic variant of phenol. Its chemical formula is C₆H₆O, but it contains three deuterium atoms (D) replacing three hydrogen atoms at the 2, 4, and 6 positions of the aromatic ring. This compound is characterized by its unique isotopic composition which alters its physical and chemical properties compared to regular phenol. Deuterated compounds like Phen-2,4,6-d3-ol are often used in various scientific applications, particularly in nuclear magnetic resonance spectroscopy due to their distinct spectral signatures.

Not applicable in this case. Phen-2,4,6-d3-ol primarily functions as an internal standard and does not have a specific biological mechanism of action.

Phen-2,4,6-d3-ol is likely to share similar hazards as phenol.

  • Toxicity: May be harmful if swallowed, inhaled, or absorbed through the skin.
  • Skin and eye irritant: Can cause irritation and burns upon contact.
  • Flammability: Flammable liquid.
Typical of phenolic compounds:

  • Acid-Base Reactions: It can act as a weak acid, donating a proton to form its phenoxide ion.
  • Electrophilic Aromatic Substitution: The presence of deuterium affects reaction kinetics and mechanisms in electrophilic substitution reactions.
  • Oxidation: It can be oxidized to form quinones or other oxidized derivatives under appropriate conditions.
  • Reactions with Carbonyl Compounds: Phen-2,4,6-d3-ol can react with aldehydes and ketones to form corresponding products through condensation reactions.

The isotopic labeling allows for tracking and studying reaction pathways in complex organic synthesis.

Phen-2,4,6-d3-ol exhibits biological activities similar to those of regular phenol, including:

  • Antimicrobial Activity: Like phenol, it has potential antimicrobial properties.
  • Toxicity: It is classified as toxic if swallowed or if it comes into contact with skin . The isotopic substitution does not significantly alter its toxicity profile.
  • Pharmacological Studies: Its unique isotopic nature makes it valuable in pharmacokinetic studies where tracking the compound's metabolism is crucial.

Phen-2,4,6-d3-ol can be synthesized through various methods:

  • Deuteration of Phenol: Regular phenol can be subjected to deuteration using deuterated reagents or catalysts.
  • Synthetic Routes from Precursors: Starting from compounds such as 2-deuterated benzene derivatives or through the use of deuterated acids in reactions involving phenolic compounds .
  • Chemical Exchange Reactions: Utilizing reactions that facilitate the exchange of hydrogen atoms for deuterium atoms under controlled conditions.

These methods allow for the production of high-purity deuterated phenols for research applications.

Phen-2,4,6-d3-ol has several significant applications:

  • Nuclear Magnetic Resonance Spectroscopy: It is widely used as a solvent in NMR studies due to its distinct spectral characteristics.
  • Research in Organic Chemistry: The compound serves as a tracer in mechanistic studies and reaction pathways.
  • Pharmaceutical Development: It aids in understanding drug metabolism and pharmacokinetics through isotopic labeling.

Studies involving Phen-2,4,6-d3-ol focus on its interactions with various biological systems and chemical environments:

  • Metabolic Pathways: Research has shown how this compound can be utilized to trace metabolic pathways in organisms.
  • Binding Studies: Its isotopic nature allows for detailed binding studies with proteins and enzymes.
  • Environmental Interactions: Investigations into how this compound behaves in different environmental conditions provide insights into its stability and reactivity.

Phen-2,4,6-d3-ol shares similarities with other phenolic compounds but stands out due to its isotopic labeling. Here are some comparable compounds:

CompoundStructureUnique Features
PhenolC₆H₅OHCommonly used as an antiseptic
2,4-DinitrophenolC₆H₄N₂O₅Used in explosives; highly toxic
4-MethylphenolC₇H₈OUsed as a precursor for resins
2-Hydroxybenzoic Acid (Salicylic Acid)C₇H₆O₃Anti-inflammatory properties

The uniqueness of Phen-2,4,6-d3-ol lies primarily in its isotopic composition which influences its reactivity and applications in research settings compared to these other compounds.

XLogP3

1.5

GHS Hazard Statements

Aggregated GHS information provided by 38 companies from 1 notifications to the ECHA C&L Inventory. Each notification may be associated with multiple companies.;
H301 (100%): Toxic if swallowed [Danger Acute toxicity, oral];
H311 (100%): Toxic in contact with skin [Danger Acute toxicity, dermal];
H314 (100%): Causes severe skin burns and eye damage [Danger Skin corrosion/irritation];
H331 (100%): Toxic if inhaled [Danger Acute toxicity, inhalation];
H341 (100%): Suspected of causing genetic defects [Warning Germ cell mutagenicity];
H373 (100%): Causes damage to organs through prolonged or repeated exposure [Warning Specific target organ toxicity, repeated exposure];
Information may vary between notifications depending on impurities, additives, and other factors. The percentage value in parenthesis indicates the notified classification ratio from companies that provide hazard codes. Only hazard codes with percentage values above 10% are shown.

Pictograms

Health Hazard Acute Toxic

Corrosive;Acute Toxic;Health Hazard

Dates

Modify: 2023-08-15

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